N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-5-6-14(12-17(13)20-11-3-2-4-18(20)22)19-27(25,26)16-9-7-15(8-10-16)21(23)24/h5-10,12,19H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVRBDDQXJBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Piperidinyl Intermediate: This step involves the reaction of a suitable starting material with reagents such as piperidine and an oxidizing agent to form the piperidinyl intermediate.
Attachment of the Phenyl Ring: The piperidinyl intermediate is then reacted with a phenyl derivative under specific conditions to attach the phenyl ring.
Introduction of the Nitrobenzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other substituents.
Scientific Research Applications
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: The compound may inhibit or activate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Moieties
The compound shares structural motifs with several sulfonamide-based molecules reported in the literature:
N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide (): Structural differences: The quinazoline-4-ylamino group replaces the 2-oxopiperidinylphenyl moiety. Activity: Exhibits potent pro-apoptotic activity (IC₅₀ = 10.29 ± 1.14 µM against Ehrlich Ascites Carcinoma cells) and reduces ascites volume in vivo .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural differences: Features a chromen-2-yl and pyrazolo-pyrimidinyl scaffold instead of the 2-oxopiperidinyl group. Molecular weight: 589.1 g/mol, comparable to imatinib mesylate (589.7 g/mol, ) .
Imatinib mesylate (): Structural differences: Contains a pyrimidinylamino-phenylbenzamide core rather than a sulfonamide group.
Pharmacological and Physicochemical Properties
Key Observations :
- Nitrobenzenesulfonamide derivatives (e.g., ) demonstrate significant cytotoxicity, likely due to electron-withdrawing nitro groups enhancing target binding .
- 2-oxopiperidinyl substituents may improve metabolic stability compared to chromene or quinazoline moieties, though solubility could be compromised due to hydrophobicity.
- Imatinib’s solubility profile highlights the importance of protonatable groups (e.g., piperazinyl) in drug design, a feature absent in the target compound .
Biological Activity
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O4S, with a molecular weight of approximately 348.38 g/mol. The compound features a sulfonamide functional group, a nitro group, and a piperidinyl moiety, which contribute to its reactivity and biological activity.
This compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For instance, it has been noted for its potential as a competitive inhibitor of key enzymes in the coagulation cascade, similar to other piperidine derivatives that influence thrombin generation and platelet aggregation .
- Antitumor Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antitumor properties by inducing apoptosis in cancer cells. This effect is often mediated through cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Studies : Research on related compounds has shown significant antitumor activity against various cancer cell lines. For example, a study on IMB-1406, a farnesyltransferase inhibitor, demonstrated potent anti-cancer effects through apoptosis induction in HepG2 cells . Although not directly tested on this compound, the structural similarities suggest potential for similar mechanisms.
- Enzyme Interaction Studies : Investigations into the binding affinity of related sulfonamide compounds have revealed their ability to interact with target enzymes like Factor Xa. This interaction leads to significant reductions in thrombin generation, highlighting the therapeutic potential in anticoagulation therapies .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
Synthesis involves sequential coupling of the nitrobenzenesulfonyl chloride to the aminophenyl-piperidone intermediate. Critical steps include:
- Sulfonylation : Conducted under anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts.
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Workup : Precipitation in ice-water followed by vacuum filtration improves purity . Optimization focuses on stoichiometry (1.1–1.3 equivalents of sulfonyl chloride) and inert atmospheres (nitrogen/argon) to prevent oxidation .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy :
- ¹H NMR : Identify sulfonamide NH (δ 10.2–10.8 ppm, broad) and aromatic protons near the nitro group (δ 8.2–8.5 ppm).
- ¹³C NMR : Piperidone carbonyl appears at δ 170–175 ppm.
- Mass Spectrometry (ESI-QTOF) : Confirm molecular ion ([M+H]+) and isotopic pattern (e.g., m/z 430.1 ± 0.1).
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to resolve impurities .
Q. What functional groups influence reactivity, and how do they guide derivatization?
Key groups include:
- Nitro Group : Reduces to an amine (e.g., using H₂/Pd-C), enabling conjugation or further functionalization.
- Sulfonamide : Participates in hydrogen bonding, critical for target binding.
- Piperidone Ring : May undergo ring-opening under strong acidic/basic conditions, requiring pH-controlled environments .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Discrepancies often arise from assay variability (e.g., cell line selection, endpoint measurements). Solutions include:
- Standardized Assays : Use ATCC-validated cell lines and replicate dose-response curves (IC₅₀/EC₅₀) in triplicate.
- Orthogonal Validation : Pair cellular assays (e.g., viability assays) with biophysical methods like surface plasmon resonance (SPR) for binding affinity verification.
- Meta-Analysis : Adjust for variables like solvent (DMSO ≤0.1%) and incubation time in data aggregation .
Q. What computational approaches predict target binding and pharmacokinetics?
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model interactions with kinases or GPCRs. Focus on hydrogen bonds with sulfonamide S=O groups.
- ADME Prediction : Tools like SwissADME estimate logP (target ≤5), blood-brain barrier permeability, and CYP450 metabolism.
- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) using GROMACS; analyze RMSD (<2 Å) for stable complexes .
Q. How do structural modifications impact biological activity?
- Nitro → Amine Reduction : Increases solubility but may reduce target affinity.
- Piperidone Substitution : Replacing 2-oxopiperidinyl with morpholine alters conformational flexibility, affecting binding kinetics.
- Methyl Group Position : Para-methyl on the phenyl ring enhances steric hindrance, potentially reducing off-target interactions .
Methodological Considerations
Q. What strategies mitigate side reactions during nitro group reduction?
- Catalyst Selection : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol/water (9:1) for selective reduction.
- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
- Workup : Quench with Celite, filter, and purify via flash chromatography (silica gel, 5% MeOH/DCM) .
Q. How are reaction intermediates characterized in multi-step syntheses?
- Stepwise Isolation : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates.
- LC-MS : Monitor molecular weight changes (e.g., loss of 46 Da for nitro reduction).
- 2D NMR (HSQC/HMBC) : Confirm connectivity between aromatic protons and adjacent functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
